2-(4-tert-Butylphenoxy)cyclohexan-1-ol
CAS No.: 130336-40-2
Cat. No.: VC3983616
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130336-40-2 |
---|---|
Molecular Formula | C16H24O2 |
Molecular Weight | 248.36 g/mol |
IUPAC Name | 2-(4-tert-butylphenoxy)cyclohexan-1-ol |
Standard InChI | InChI=1S/C16H24O2/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h8-11,14-15,17H,4-7H2,1-3H3 |
Standard InChI Key | FTIXUILRMBSXNS-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
2-(4-tert-Butylphenoxy)cyclohexan-1-ol consists of a cyclohexanol backbone substituted at the 2-position by a phenoxy group bearing a tert-butyl moiety at the para position (Fig. 1). The stereochemistry of the hydroxyl group on the cyclohexane ring influences its biological activity, with the trans-(1R,2R) configuration being biologically active .
Physical and Chemical Properties
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2-(4-tert-Butylphenoxy)cyclohexan-1-ol
Property | Value | Source |
---|---|---|
Melting point | 93–95°C | |
Boiling point | 365.7 ± 42.0°C (predicted) | |
Density | 1.036 ± 0.06 g/cm³ | |
Solubility | 24.84 mg/mL in DMSO, ethanol | |
pKa | 14.60 ± 0.40 (predicted) | |
LogP | 4.46 |
The compound is a light to dark amber crystalline solid at room temperature and is stable under refrigeration (4°C) . Its moderate lipophilicity (LogP = 4.46) suggests favorable membrane permeability, supporting its bioactivity .
Synthesis and Industrial Production
Two-Step Condensation-Alkylation Process
A widely adopted method involves:
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Condensation: Phenol reacts with epoxycyclohexane in the presence of a strong base (e.g., NaOH, KOH) at 100–102°C for 4–5 hours to yield 2-phenoxycyclohexanol .
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Friedel-Crafts Alkylation: The intermediate undergoes tert-butylation with tert-butyl chloride using Lewis acids (e.g., AlCl₃, FeCl₃) in dichloroethane at 15–25°C .
Key Advantages:
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Steric hindrance from the cyclohexanol group minimizes ortho/para isomer formation, achieving ≥99% purity .
Catalytic Hydrogenation
An alternative route hydrogenates 4-tert-butylphenol or 4-tert-butylcyclohexanone using Rh/Al₂O₃ catalysts with BF₃ complexes, yielding an 87.7% cis-isomer product .
Table 2: Comparison of Synthesis Methods
Method | Catalyst | Yield | Purity | Isomer Ratio (cis:trans) |
---|---|---|---|---|
Condensation-Alkylation | AlCl₃/FeCl₃ | 98.5% | ≥99% | N/A (single isomer) |
Hydrogenation | Rh/Al₂O₃ + BF₃ | 95% | 87.7% | 87.7:12.3 |
Biological Activity and Pharmacological Mechanisms
Y4 Receptor Modulation
2-(4-tert-Butylphenoxy)cyclohexan-1-ol acts as a positive allosteric modulator of the Y4 receptor (Y4R), enhancing receptor response to pancreatic polypeptide (PP) . Key findings include:
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Selectivity: No activity observed at Y1, Y2, or Y5 receptors at 30 μM .
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Mechanism: Augments G-protein signaling and β-arrestin recruitment, potentiating PP-mediated effects on satiety and gastrointestinal motility .
Gene Expression and Metabolic Regulation
The compound modulates genes involved in metabolic pathways, notably those regulating lipid metabolism and insulin sensitivity. Studies suggest potential applications in obesity and type 2 diabetes, though in vivo data remain limited.
Analytical Methods and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (Mobile phase: acetonitrile/water + 0.1% H₃PO₄) resolves 2-(4-tert-Butylphenoxy)cyclohexan-1-ol from impurities . Key parameters:
Spectroscopic Characterization
Applications and Future Directions
Agrochemical Use
As a propargite metabolite, it is monitored in environmental samples to assess acaricide degradation .
Chiral Synthesis
The trans-(1R,2R) enantiomer is synthesized via kinetic resolution using (S)-BINAP catalysts, achieving >99% enantiomeric excess .
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